N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide
Description
Properties
CAS No. |
61346-25-6 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(1,2-diacetyl-3-oxoindazol-6-yl)acetamide |
InChI |
InChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)15(8(2)18)16(9(3)19)13(11)20/h4-6H,1-3H3,(H,14,17) |
InChI Key |
JLENDBQQXJUGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)N(N2C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Initial Acetylation of 6-Nitro-1H-indazol-3-ol
The hydroxyl group at position 3 is acetylated using acetic anhydride in the presence of a base such as pyridine or sodium bicarbonate to form 6-nitro-1H-indazol-3-yl acetate . This step typically achieves >90% conversion under reflux conditions (80–100°C, 4–6 hours).
Reaction Conditions:
-
Reagent: Acetic anhydride (2.2 equiv)
-
Base: Pyridine (1.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 80°C, 4 hours
Reduction of Nitro to Amine
The nitro group at position 6 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in a methanol/ethyl acetate mixture. This step yields 6-amino-1H-indazol-3-yl acetate with a reported yield of 85–92%.
Optimization Notes:
-
Catalyst Loading: 5–10% Pd/C by weight
-
Pressure: 1–3 atm H₂
-
Reaction Time: 6–8 hours
Acetylation of the Amine Group
The amine at position 6 is acetylated with acetic anhydride under mild conditions to form the acetamide derivative. This step is conducted at room temperature to prevent over-acetylation of other reactive sites.
Reaction Conditions:
-
Reagent: Acetic anhydride (1.2 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 25°C, 2 hours
-
Yield: 78–84%
Diacetylation at Positions 1 and 2
The final diacetylation step introduces acetyl groups at positions 1 and 2 using acetyl chloride in the presence of triethylamine . This reaction requires careful temperature control (0–5°C) to minimize side reactions.
Critical Parameters:
-
Reagent: Acetyl chloride (3.0 equiv)
-
Base: Triethylamine (3.5 equiv)
-
Solvent: Dry dichloromethane
-
Yield: 62–68% after purification
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Analytical data confirm structure and purity:
| Property | Value |
|---|---|
| Melting Point | 204–206°C |
| Molecular Formula | C₁₃H₁₃N₃O₄ |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H), 2.40 (s, 3H), ... |
| HPLC Purity | >98% |
Alternative Synthetic Approaches
One-Pot Multi-Step Synthesis
A streamlined method combines acetylation and reduction steps in a single reactor, reducing intermediate isolation. This approach uses flow chemistry with immobilized Pd catalysts, achieving a 55–60% overall yield.
Solid-Phase Synthesis
Patented methodologies describe solid-supported synthesis using Wang resin to anchor intermediates, enabling high-throughput production. However, yields remain suboptimal (45–50%).
Challenges and Optimization Strategies
-
Regioselectivity: Competing acetylation at non-target positions is mitigated by steric hindrance (e.g., bulky bases).
-
Side Reactions: Over-reduction of the nitro group is avoided by precise H₂ pressure control.
-
Scalability: Pilot-scale trials indicate that cryogenic conditions (−20°C) during diacetylation improve yield reproducibility.
Comparative Analysis of Methods
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 62–68% | >98% | High |
| One-Pot Synthesis | 55–60% | 95–97% | Moderate |
| Solid-Phase | 45–50% | 90–92% | Low |
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide has shown promise as a lead compound for drug development. Its unique structural features allow it to serve as a scaffold for designing novel therapeutic agents targeting various diseases, particularly cancer and inflammatory conditions. Preliminary docking studies indicate that its indazole moiety can interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 5r | HepG2 (liver cancer) | 10.56 ± 1.14 | Induces apoptosis via caspase activation |
| Compound 6h | OVCAR-8 (ovarian cancer) | 85.26 | Growth inhibition |
These compounds demonstrated significant anti-proliferative activity against various human cancer cell lines . The mechanisms often involve apoptosis induction through caspase pathways.
Antimicrobial Activity
In addition to anticancer effects, derivatives of this compound have been assessed for antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Case Study 1: Anticancer Evaluation
A study synthesized several derivatives of N-(1,2-Diacetyl-3-oxoindazol-6-yl)acetamide and evaluated their cytotoxicity against human cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most potent derivative showed an IC50 value of 10.56 μM against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of structurally similar compounds derived from indazole frameworks. The study employed the Diameter of Inhibition Zone assay to evaluate efficacy against various pathogens, demonstrating promising results that warrant further exploration in clinical settings .
Mechanism of Action
The mechanism of action of N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Indoline Derivatives ()
Compounds such as 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) and K (2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide) share an indoline core with acetamide substituents. Key differences include:
- Hydrogen Bonding : The indazole core in the target compound allows for stronger hydrogen-bonding interactions compared to indoline derivatives due to the aromatic nitrogen arrangement .
Benzothiazole Derivatives ()
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core. Comparisons include:
- Lipophilicity : Trifluoromethyl groups in benzothiazole derivatives enhance lipophilicity, whereas acetyl groups in the target compound may improve aqueous solubility.
- Bioactivity: Benzothiazoles are known for antimicrobial activity, while indazole derivatives often target kinases or inflammation pathways.
Substituent Effects
Acetamide Functionalization
- Triazole-Containing Acetamides () : Compounds like 6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) incorporate triazole rings, which enhance hydrogen-bonding capacity and metabolic stability. In contrast, the target compound’s diacetyl groups may confer different pharmacokinetic properties, such as faster clearance due to esterase susceptibility.
- Nitro-Substituted Acetamides () : Derivatives like 6b and 6c feature nitro groups, which increase electrophilicity and redox activity compared to the acetylated indazole.
Heterocyclic Appendages
- Thiophene Derivatives (): Compounds such as 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide) exhibit antiproliferative activity via tyrosine kinase inhibition.
Physicochemical Profiles
Inferred Bioactivity
- Kinase Inhibition : The indazole scaffold is prevalent in kinase inhibitors (e.g., axitinib). The target compound’s diacetyl groups may interfere with ATP-binding pockets, similar to ’s thiophene derivatives .
- Antimicrobial Potential: Benzothiazole analogs () show antimicrobial activity, but the target compound’s polarity may limit membrane penetration compared to lipophilic trifluoromethyl groups.
Biological Activity
N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide, with the CAS number 61346-25-6, is a synthetic compound notable for its unique structural features, including a diacetyl group and an indazole moiety. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O4 |
| Molecular Weight | 275.26 g/mol |
| Melting Point | ~204°C |
| Solubility | Slightly soluble in DMSO and methanol |
The presence of functional groups such as the acetamide and diketone structures influences its reactivity and potential biological interactions.
Biological Activity Overview
This compound has shown promise in various biological activities, particularly in medicinal chemistry. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The indazole moiety is known to interact with biological targets involved in microbial resistance.
- Anti-inflammatory Potential : The compound's structure suggests it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
The mechanism of action is believed to involve interactions with specific enzymes or receptors. Docking studies indicate that the indazole moiety can bind to biological targets that play crucial roles in disease pathways. This binding may alter enzyme activity or receptor signaling, leading to various therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated the compound's potential antibacterial activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | Excellent activity |
| Pseudomonas aeruginosa | MIC of 625 µg/mL for some derivatives |
These results indicate significant antibacterial properties, particularly against Gram-positive bacteria .
Structural Analogues
Several compounds with structural similarities were evaluated for comparison:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetamide | 2354799-86-3 | Potential neuroactive properties |
| N-(1-Acetylindazol-6-yl)acetamide | 95091-98-8 | Lacks diacetyl groups |
| Diacetyl Acyclovir | 75128-73-3 | Antiviral agent; shares diacetyl functionality |
These analogues help contextualize the unique biological activities of this compound compared to other compounds .
Conclusion and Future Directions
This compound presents a compelling case for further research due to its promising biological activities. Future studies should focus on:
- In Vivo Studies : To validate the in vitro findings and assess therapeutic efficacy.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways involved.
- Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying acetyl group placement (δ ~2.3 ppm for CH₃CO) and indazole ring substitution patterns (e.g., aromatic protons at δ 7.2–8.4 ppm) .
- Mass spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects fragmentation patterns unique to the acetamide and oxo-dihydroindazole moieties .
- IR spectroscopy : Key absorption bands include C=O stretches (~1670 cm⁻¹ for acetyl groups) and N-H bends (~3260 cm⁻¹ for secondary amides) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Contradictions often arise from variations in assay conditions or target specificity. Methodological solutions include:
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to validate potency thresholds and rule out false positives from high-dose artifacts .
- Structural-activity relationship (SAR) studies : Compare analogs (e.g., replacing acetyl with methyl groups) to isolate functional group contributions to activity .
What experimental designs are recommended for studying this compound’s interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) between the compound and purified proteins (e.g., kinases) under physiological buffer conditions .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy-driven vs. enthalpy-driven interactions .
- Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses, followed by mutagenesis studies (e.g., alanine scanning) to validate critical residues .
How can researchers address challenges in purifying this compound, particularly regarding diastereomer separation or byproduct removal?
Q. Basic
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve diastereomers or acetylated byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the target compound while leaving impurities in solution .
- Chelation-assisted purification : For metal-catalyzed reactions, EDTA washes can remove residual copper or palladium catalysts .
What statistical methods are optimal for designing experiments to optimize reaction conditions?
Q. Advanced
- Factorial design : Apply a 2³ full factorial design to evaluate the impact of temperature, solvent ratio, and catalyst loading on yield. Response surface methodology (RSM) can identify global maxima .
- Taguchi methods : Use orthogonal arrays to test multiple variables (e.g., pH, stirring rate) with minimal experiments, prioritizing factors with the highest signal-to-noise ratios .
- Bayesian optimization : Integrate prior experimental data (e.g., failed reactions) to iteratively refine conditions for maximum yield or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
